

A Technical Guide to Non-Radioactive Probes for Acyltransferase Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biotin-PEG3-CoenzymeA

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of non-radioactive probes and methodologies for the assay of various acyltransferases. Acyltransferases play crucial roles in a multitude of cellular processes, making them attractive targets for drug discovery and development. The shift away from radioactive assays is driven by the need for safer, more cost-effective, and higher-throughput screening methods. This guide details several non-radioactive approaches, including ELISA-based, fluorescent, colorimetric, and coupled-enzyme assays, for key acyltransferase families: N-myristoyltransferases (NMTs), histone acetyltransferases (HATs), lecithin:cholesterol acyltransferases (LCATs), ghrelin O-acyltransferases (GOATs), and carnitine palmitoyltransferases (CPTs).

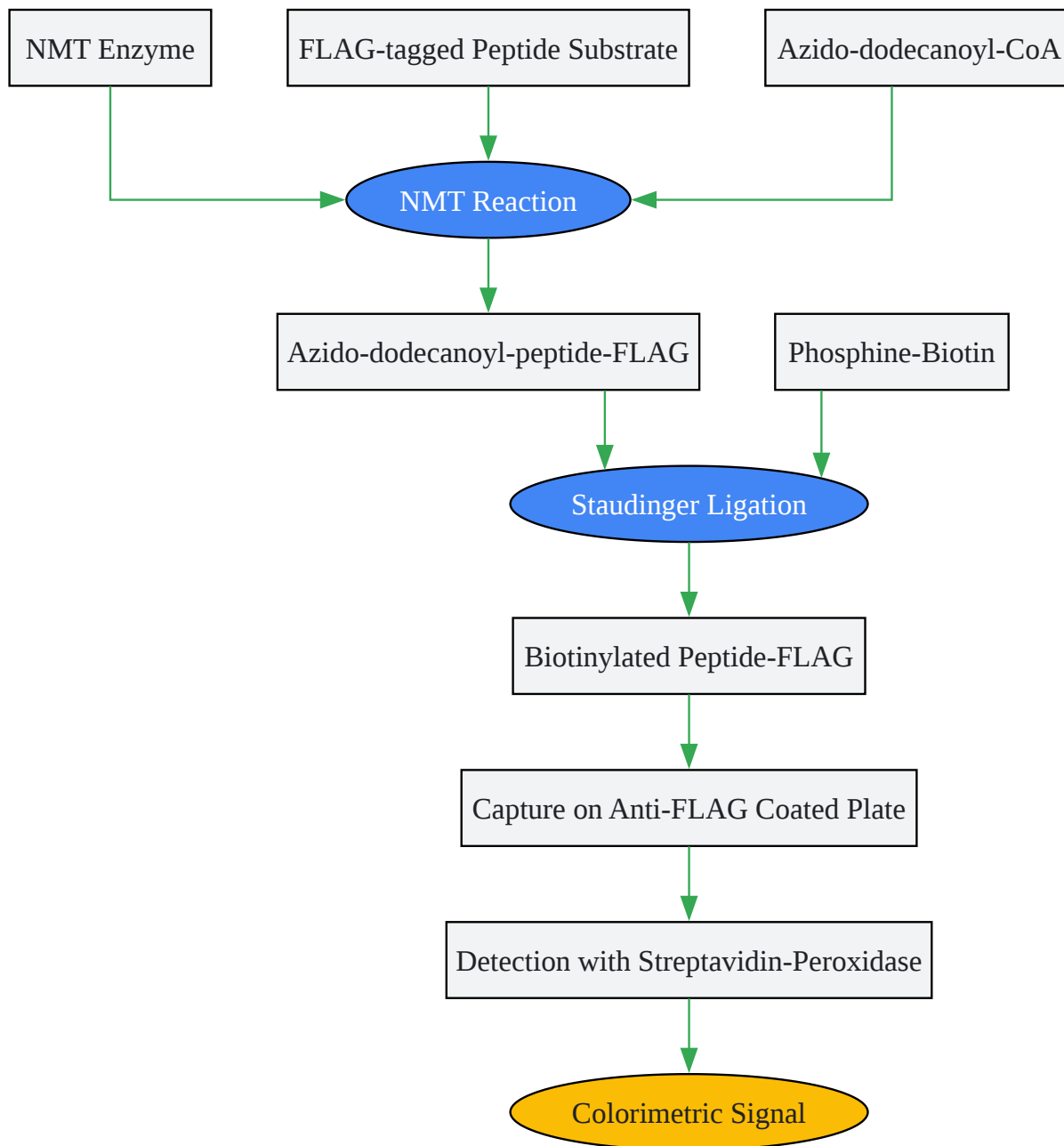
N-Myristoyltransferase (NMT) Assays

N-myristoylation, the attachment of a myristate group to the N-terminal glycine of a protein, is critical for protein-membrane interactions and signal transduction.^[1] Inhibition of NMT is a promising therapeutic strategy for cancer and infectious diseases.^{[2][3]}

ELISA-Based NMT Assay

This assay offers a robust and high-throughput-compatible method for measuring NMT activity without radioactivity.^[4]

Experimental Workflow:



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ELISA-based NMT assay workflow.

Detailed Experimental Protocol:

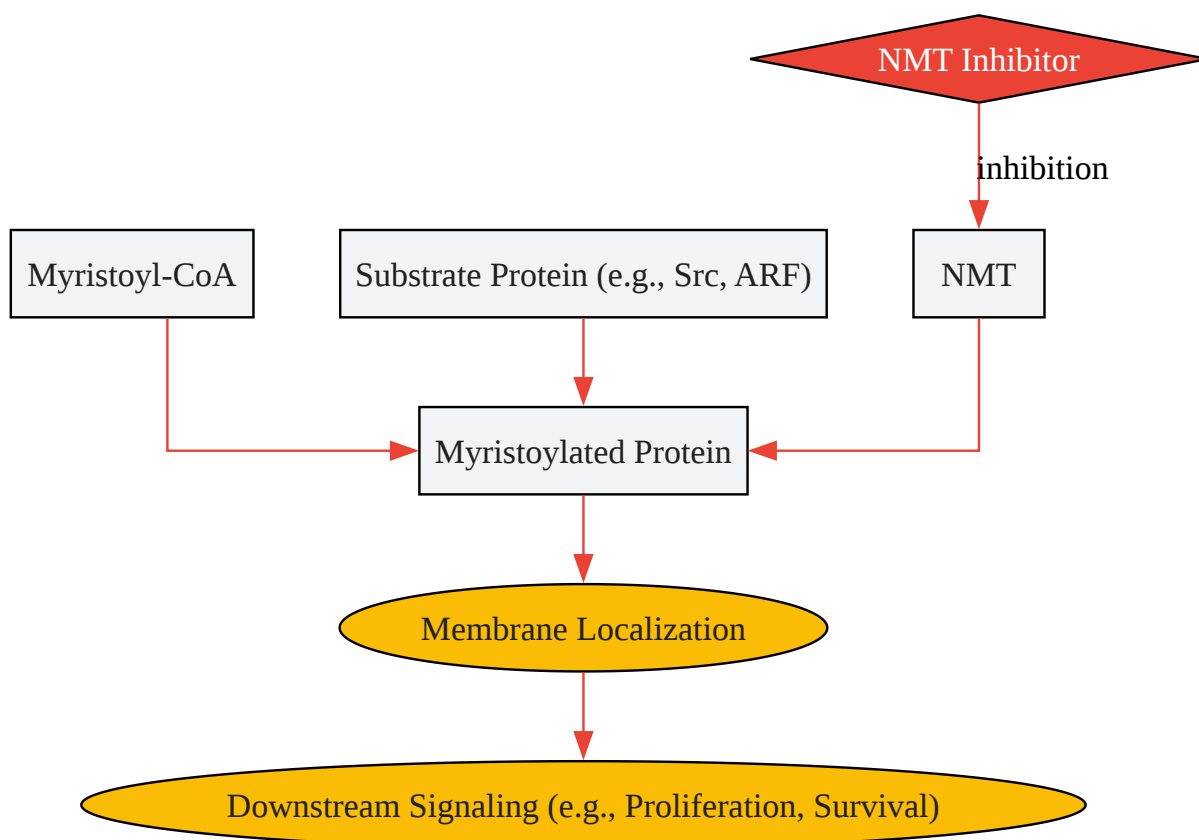
- NMT Reaction:
 - In a microcentrifuge tube, combine the following in reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 1 mM EDTA):
 - Recombinant NMT enzyme
 - FLAG-tagged peptide substrate (e.g., from a known NMT substrate)
 - Azido-dodecanoyl-CoA (a myristoyl-CoA analog)
 - Incubate at 30°C for 30-60 minutes.
- Staudinger Ligation:
 - Add phosphine-biotin to the reaction mixture.
 - Incubate at room temperature for 1-2 hours to allow the coupling of biotin to the azido group.
- Capture and Detection:
 - Transfer the reaction mixture to a well of a 96-well plate pre-coated with an anti-FLAG antibody.
 - Incubate for 1 hour at room temperature to allow the capture of the FLAG-tagged peptide.
 - Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
 - Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
 - Wash the plate three to five times with wash buffer.
 - Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
 - Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data:

Parameter	Value	Reference
Peptide Substrate	G-C-V-L-S-A-A-E	[4]
Acyl-CoA Analog	Azido-dodecanoyl-CoA	[4]
Detection Limit	Low nanomolar range	[4]

NMT Signaling Pathway

NMT inhibition can disrupt multiple signaling pathways implicated in cancer cell survival and proliferation.[8]



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Simplified NMT signaling pathway.

Histone Acetyltransferase (HAT) Assays

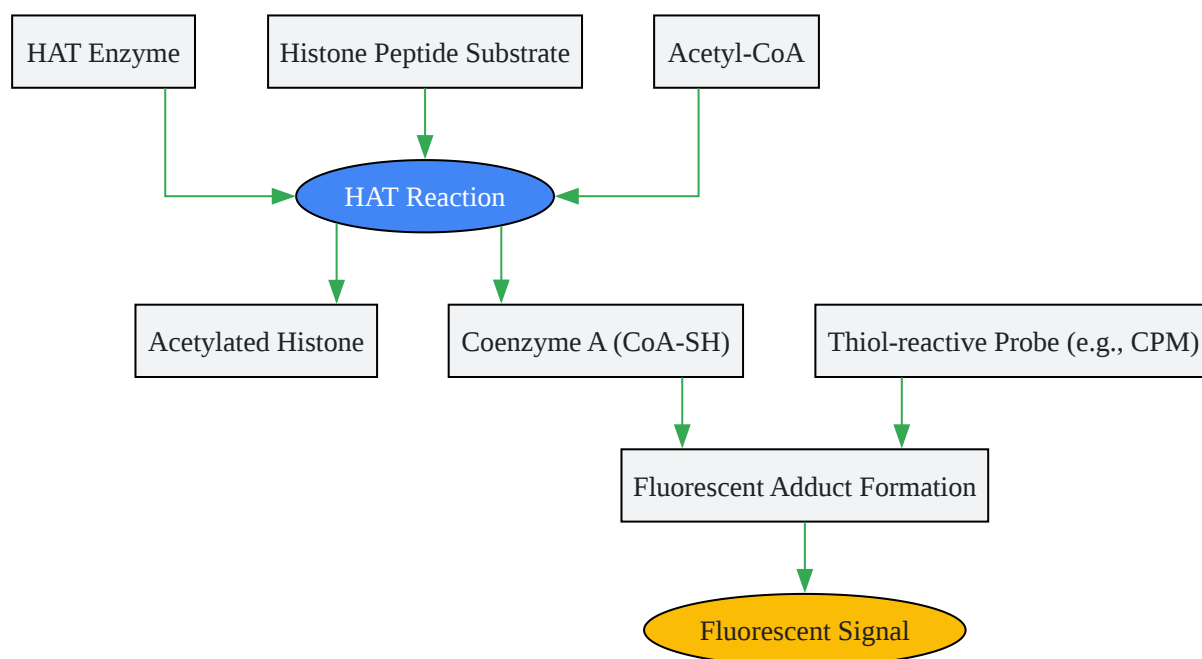
HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, playing a key role in regulating gene expression.[9][10][11][12]

Dysregulation of HAT activity is associated with various diseases, including cancer.

Fluorescent HAT Assay

This continuous, fluorescence-based assay measures the production of Coenzyme A (CoA) during the HAT reaction.[13]

Experimental Workflow:



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Fluorescent HAT assay workflow.

Detailed Experimental Protocol:

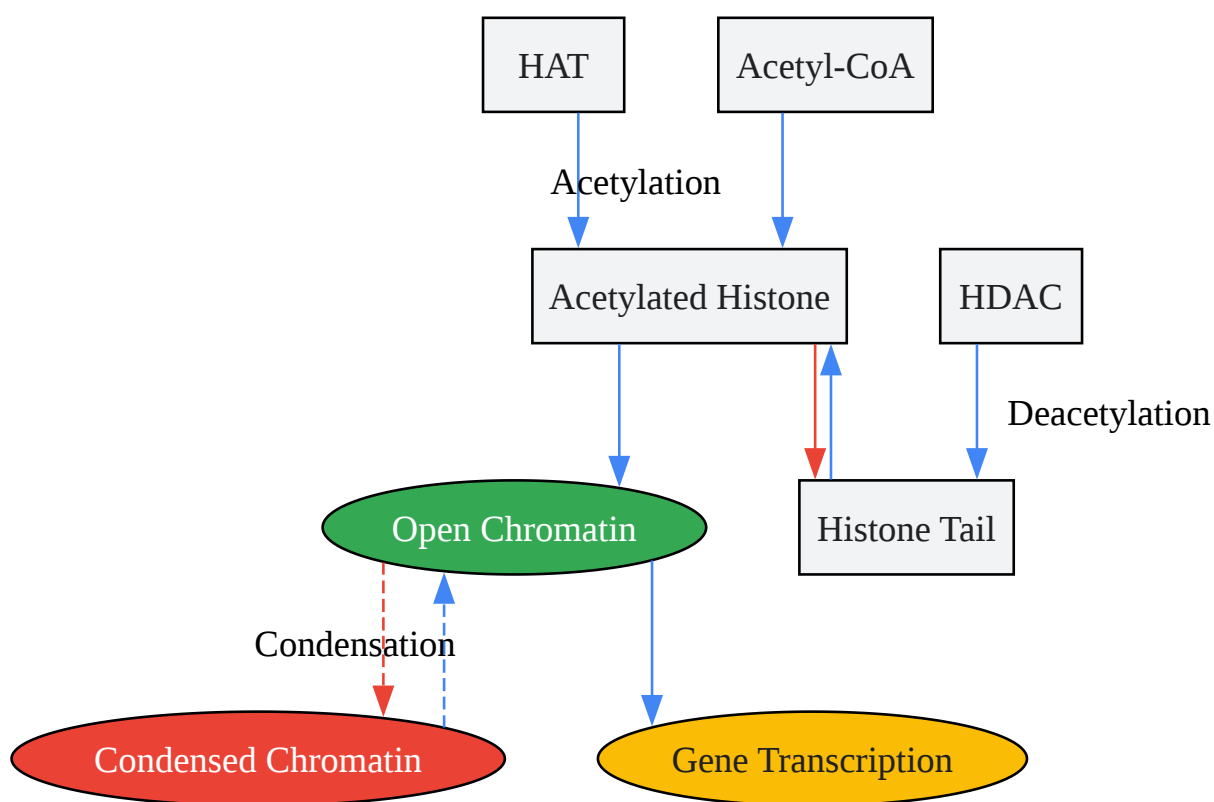
- HAT Reaction:
 - In a 96-well plate, add the following in HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT):
 - Recombinant HAT enzyme (e.g., p300, PCAF)
 - Histone peptide substrate (e.g., H3 or H4 peptide)
 - Acetyl-CoA
 - Test compound or vehicle control
 - Incubate at 37°C for 30-60 minutes.
- Detection:
 - Add a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to the reaction mixture.
 - Incubate at room temperature for 15-30 minutes, protected from light.
 - Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for CPM).[\[13\]](#)

Quantitative Data for HAT Inhibitors:

Inhibitor	Target HAT	IC ₅₀ (μM)	Reference
Garcinol	p300/PCAF	7-10	
Anacardic Acid	p300/PCAF	~5	
C646	p300	0.4	

HAT Signaling in Gene Regulation

HATs are key regulators of chromatin structure and gene transcription.



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Role of HATs and HDACs in chromatin remodeling.

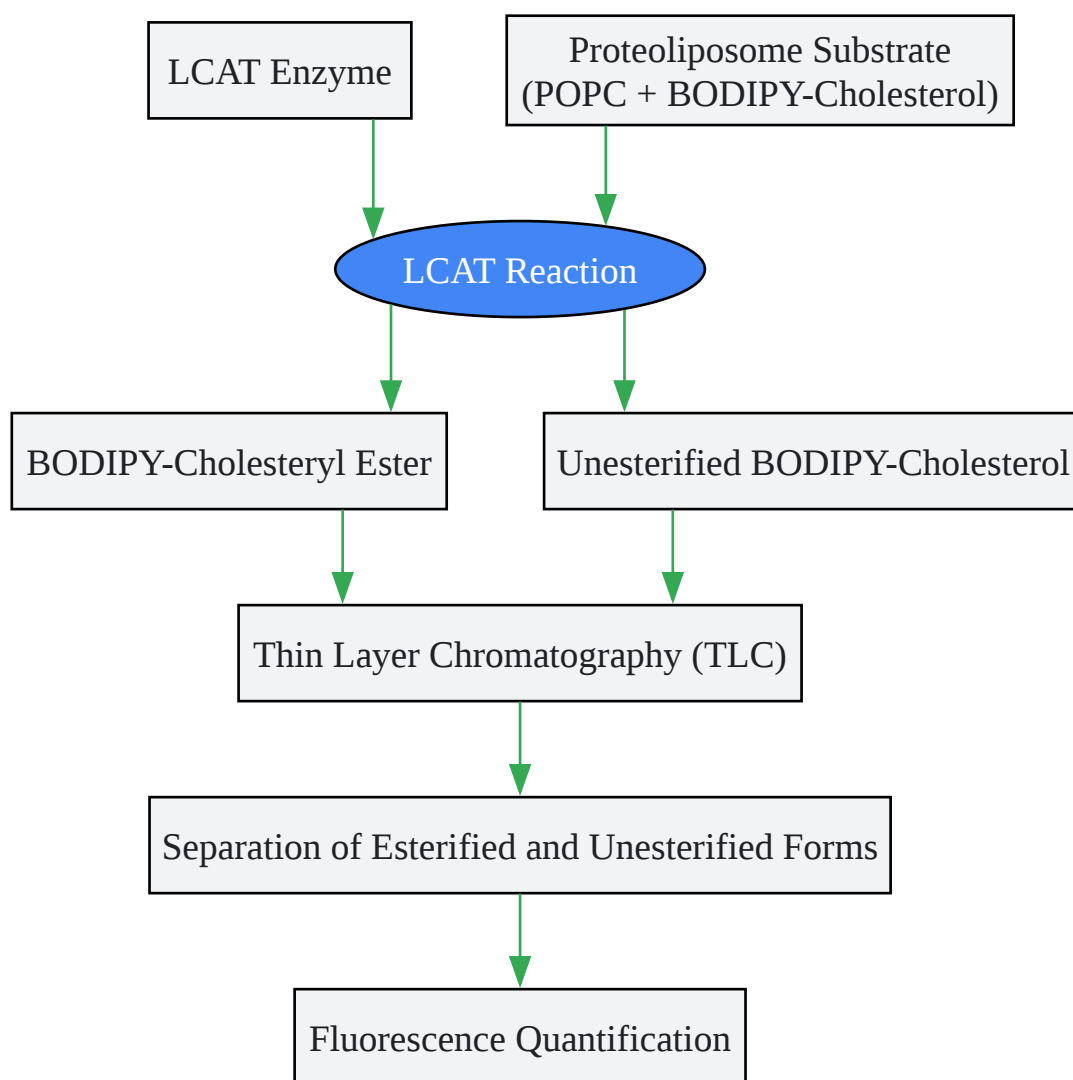
Lecithin:Cholesterol Acyltransferase (LCAT) Assays

LCAT plays a pivotal role in reverse cholesterol transport by esterifying free cholesterol in high-density lipoproteins (HDL).^{[1][14]}

Fluorescent LCAT Assay using BODIPY-Cholesterol

This assay utilizes a fluorescent cholesterol analog, BODIPY-cholesterol, to measure LCAT activity.^{[15][16][17]}

Experimental Workflow:



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Fluorescent LCAT assay workflow.

Detailed Experimental Protocol:

- Substrate Preparation:
 - Prepare proteoliposome substrates by mixing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and BODIPY-cholesterol in chloroform.
 - Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film.
 - Hydrate the lipid film with an appropriate buffer (e.g., PBS) to form multilamellar vesicles.

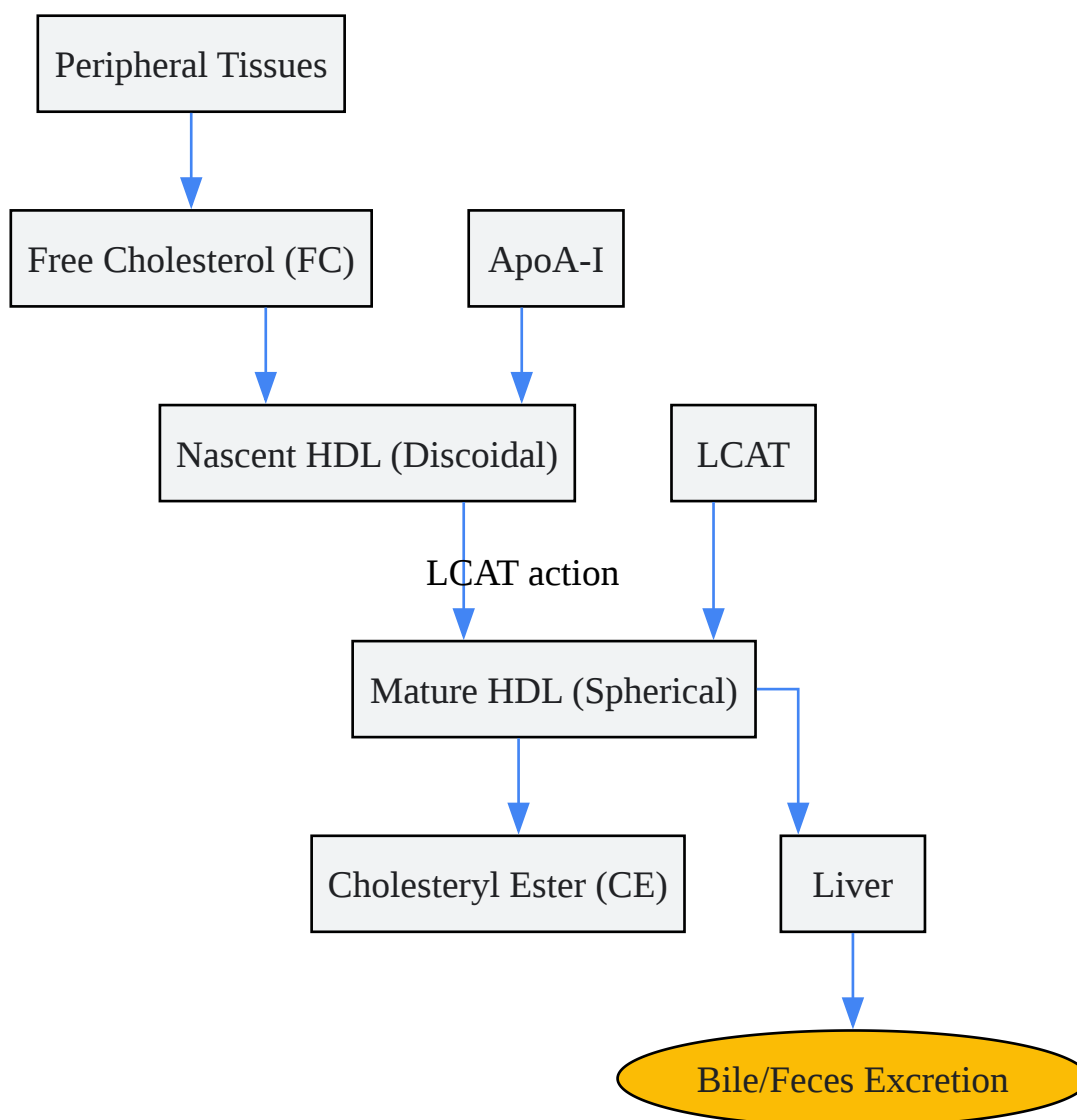
- Sonication or extrusion can be used to create small unilamellar vesicles.
- LCAT Reaction:
 - In a microplate, combine the proteoliposome substrate with purified LCAT or plasma samples.
 - Incubate at 37°C for a defined period (e.g., 1-4 hours).
- Lipid Extraction and Analysis:
 - Extract the lipids from the reaction mixture using a method such as the Folch procedure (chloroform/methanol).
 - Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.
 - Develop the TLC plate using a solvent system that separates free cholesterol from cholesteryl esters (e.g., hexane/diethyl ether/acetic acid).
 - Visualize and quantify the fluorescent spots corresponding to BODIPY-cholesterol and BODIPY-cholesteryl ester using a fluorescence imager.[\[16\]](#)

Quantitative Data:

Parameter	BODIPY-Cholesterol Assay	³ H-Cholesterol Assay	Reference
Apparent Km (μmol/L)	103.1	31.5	[15]
Vmax (nmol/h/nmol rhLCAT)	13.4	55.8	[15]
Intra-assay CV (%)	13.7	20.8	[15]

LCAT in Reverse Cholesterol Transport

LCAT is a key enzyme in the maturation of HDL particles, a critical step in reverse cholesterol transport.[\[18\]](#)[\[19\]](#)



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LCAT's role in reverse cholesterol transport.

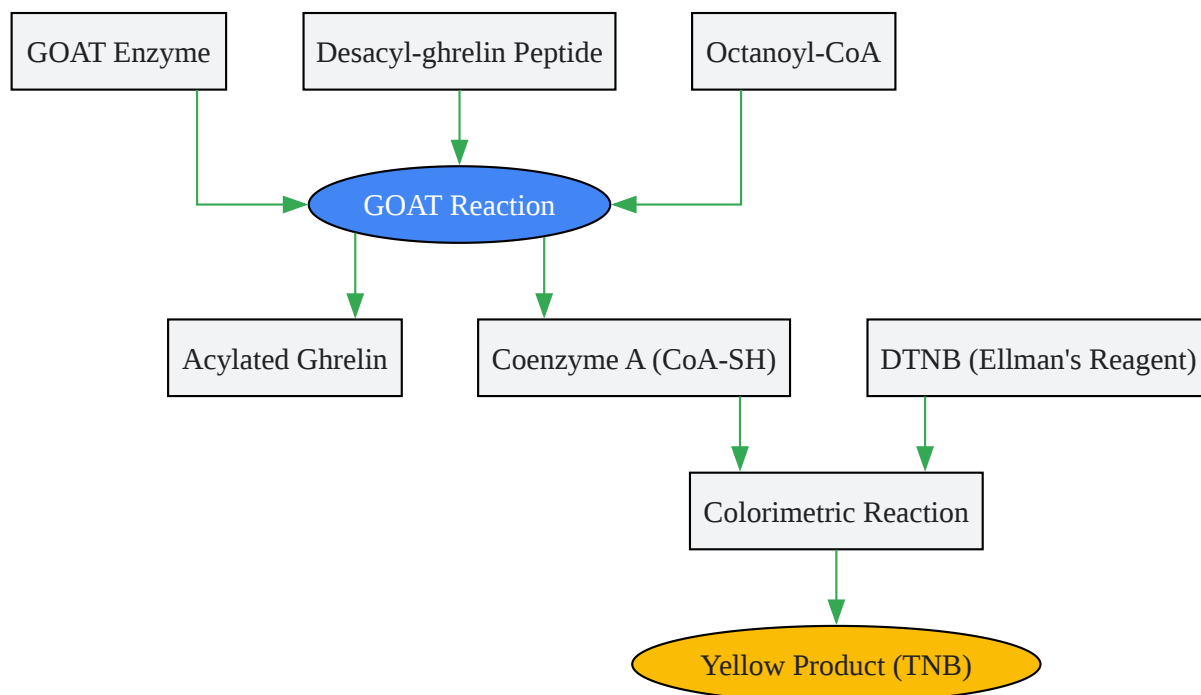
Ghrelin O-Acyltransferase (GOAT) Assays

GOAT is a unique enzyme that catalyzes the octanoylation of the peptide hormone ghrelin, a modification essential for its appetite-stimulating activity.[20][21] GOAT inhibitors are being explored as potential therapeutics for metabolic disorders.

Colorimetric GOAT Assay

This assay measures the production of CoA, a product of the GOAT-catalyzed reaction, using a colorimetric reagent.

Experimental Workflow:



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Colorimetric GOAT assay workflow.

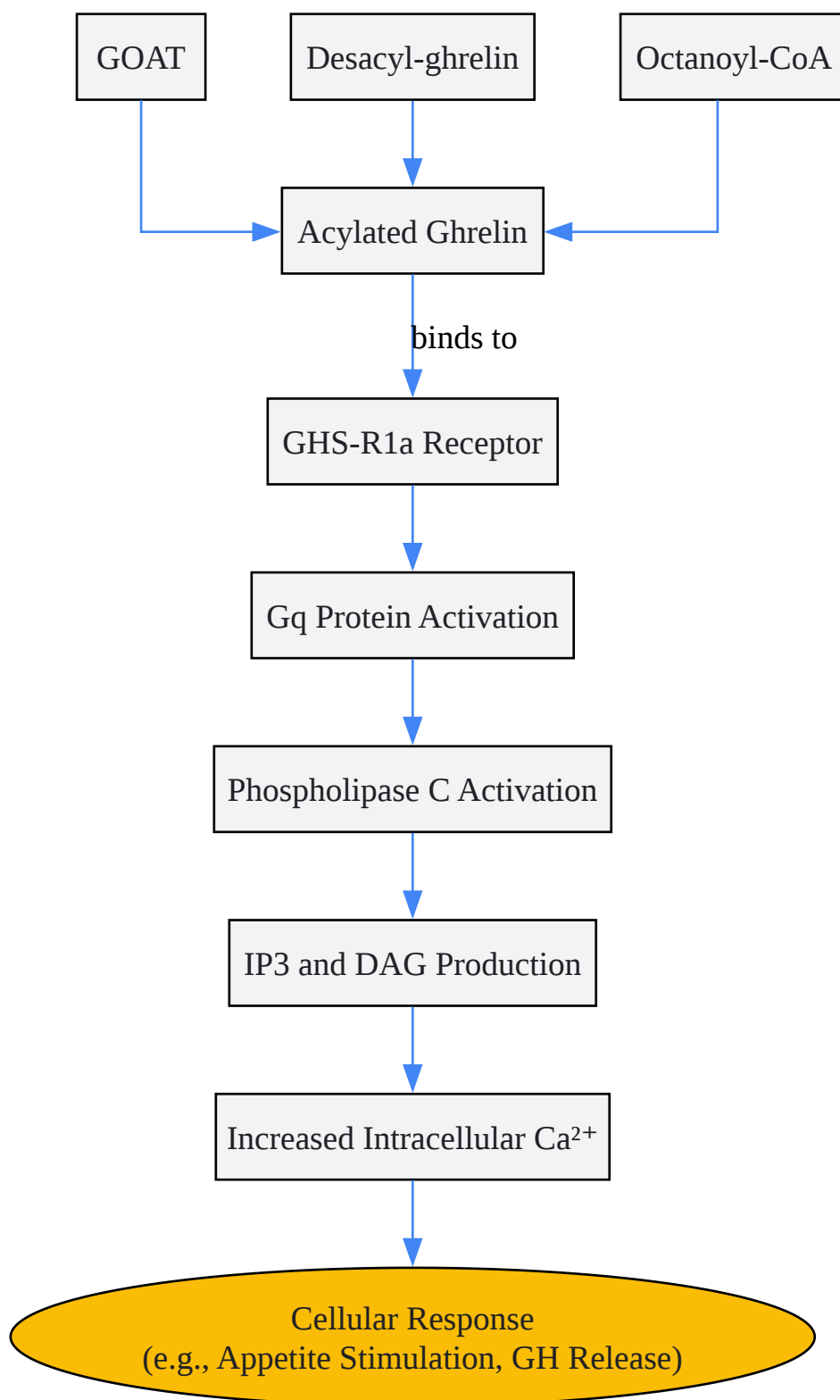
Detailed Experimental Protocol:

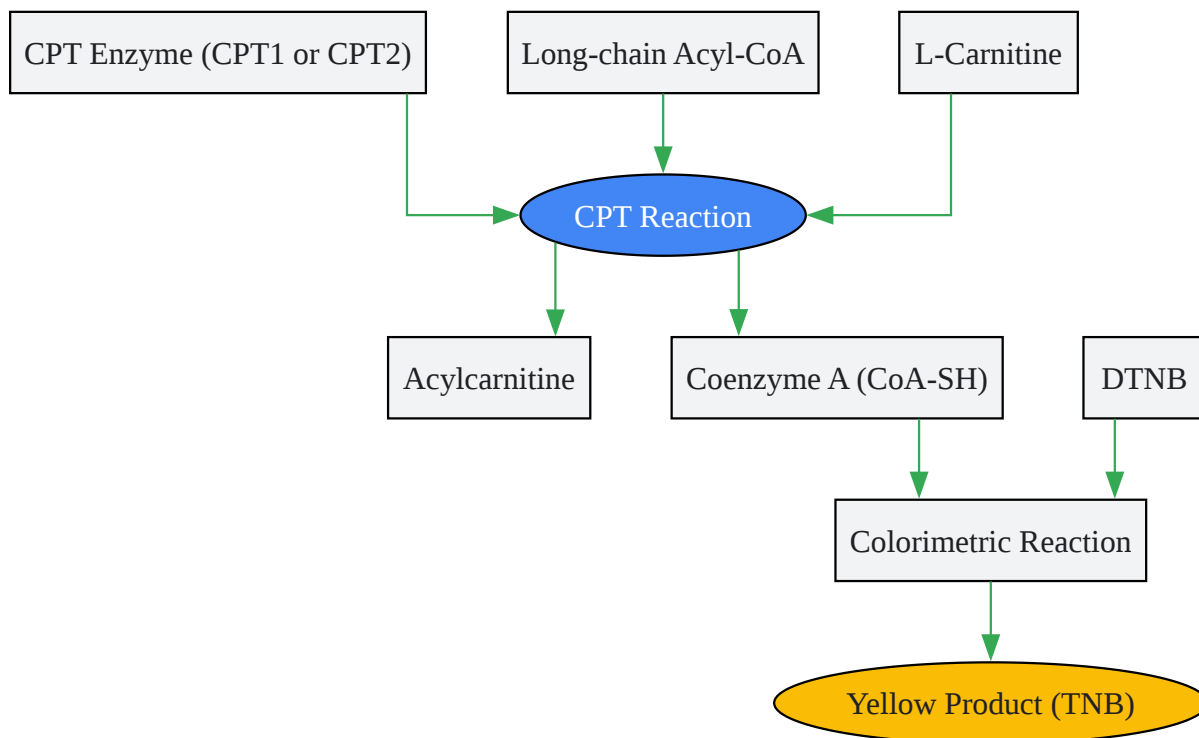
- GOAT Reaction:
 - In a 96-well plate, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.0):
 - Microsomes containing recombinant GOAT or purified GOAT enzyme.
 - Desacyl-ghrelin peptide substrate.
 - Octanoyl-CoA.
 - Test compound or vehicle control.

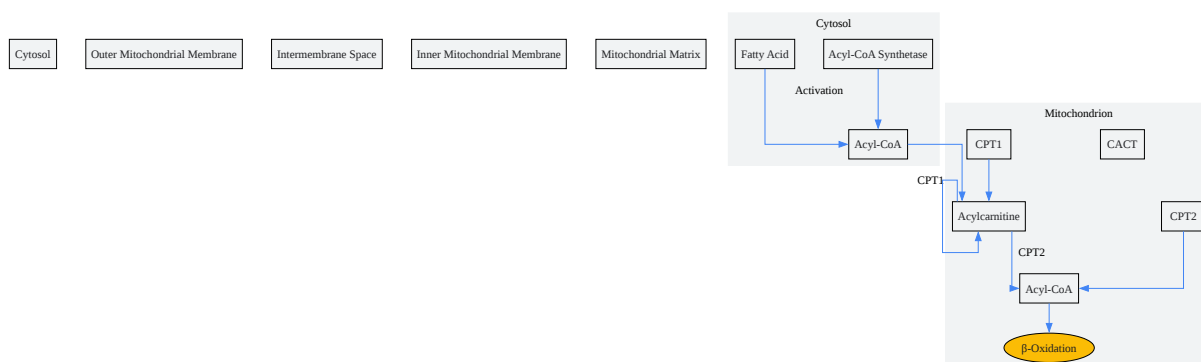
- Incubate at 37°C for 1-2 hours.
- Colorimetric Detection:
 - Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to each well.
 - Incubate at room temperature for 5-10 minutes.
 - The reaction between the free thiol group of CoA and DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
 - Measure the absorbance at 412 nm using a microplate reader.[\[22\]](#)

Ghrelin-GOAT Signaling Pathway

The acylation of ghrelin by GOAT is the initial step in a signaling cascade that regulates appetite and growth hormone release.[\[21\]](#)[\[23\]](#)[\[24\]](#)







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- To cite this document: BenchChem. [A Technical Guide to Non-Radioactive Probes for Acyltransferase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367251#non-radioactive-probes-for-acyltransferase-assays]

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